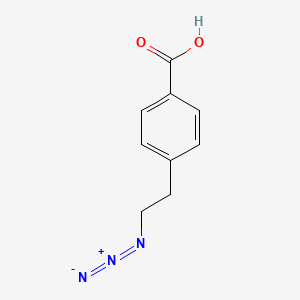

4-(2-Azidoethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

4-(2-azidoethyl)benzoic acid |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-5-7-1-3-8(4-2-7)9(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

DACAHPMWSDRMFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Azidoethyl Benzoic Acid and Analogues

Precursor-Based Synthesis Routes

The most common strategies for synthesizing 4-(2-azidoethyl)benzoic acid begin with readily available benzoic acid derivatives, which are then chemically altered to introduce the azido (B1232118) group.

A primary and straightforward method for the synthesis of this compound is through the nucleophilic substitution of a halogen on the ethyl side chain of a corresponding halogenated benzoic acid derivative. The reaction typically utilizes 4-(2-bromoethyl)benzoic acid as the starting material. nih.gov The bromo group is a good leaving group, readily displaced by the azide (B81097) anion (N₃⁻).

This transformation is a classic Sₙ2 reaction. masterorganicchemistry.com The common azide source is an alkali metal azide, such as sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent, which can effectively solvate the cation (Na⁺) while leaving the azide nucleophile relatively free to attack the electrophilic carbon atom attached to the bromine. masterorganicchemistry.com

A documented procedure involves reacting 4-(2-bromoethyl)benzoic acid with sodium azide in dimethyl sulfoxide (B87167) (DMSO). unimi.it Alternative solvents like dimethylformamide (DMF) can also be employed, sometimes requiring elevated temperatures to drive the reaction to completion. A related synthesis has been reported where p-(2-bromoethyl)-acetophenone is first converted to p-(2-azidoethyl)acetophenone using sodium azide in DMSO. prepchem.com The resulting compound is then oxidized using sodium hypobromite (B1234621) to yield this compound. prepchem.com

Table 1: Reaction Conditions for Synthesis from 4-(2-Bromoethyl)benzoic Acid

| Precursor | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-(2-Bromoethyl)benzoic acid | Sodium Azide (NaN₃) | Dimethyl Sulfoxide (DMSO) | Not specified | unimi.it |

| 4-(2-Bromoethyl)benzoic acid | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated |

The conversion of aminobenzoic acid derivatives to aryl azides is a well-established method, though achieving the specific structure of this compound from a simple precursor like 4-aminobenzoic acid requires a multi-step process. The direct conversion of an aromatic amine to an aryl azide is typically accomplished via a diazotization reaction, followed by treatment with an azide source. rsc.org

A representative synthesis is the conversion of 4-aminobenzoic acid to 4-azidobenzoic acid. rsc.org In this procedure, the amino group of 4-aminobenzoic acid is first treated with an acid, such as hydrochloric acid (HCl), and then diazotized using sodium nitrite (B80452) (NaNO₂) at low temperatures (e.g., 0 °C). rsc.org This forms an intermediate diazonium salt. The subsequent addition of sodium azide (NaN₃) to the diazonium salt solution leads to the displacement of the diazo group (N₂) and the formation of the aryl azide, 4-azidobenzoic acid. rsc.org

To synthesize the target molecule, this compound, from an amino-based precursor, one would need to start with a molecule that already contains the ethyl group, such as 4-(2-aminoethyl)benzoic acid. The amino group on the side chain could then be converted to an azide, potentially through a diazo transfer reaction, although this is less common for primary alkylamines than the Sₙ2 reaction with the corresponding alkyl halide. A more plausible, albeit lengthy, pathway starting from 4-aminobenzoic acid would involve protecting the amine, modifying the carboxylic acid to an ethyl group, and then deprotecting and converting the amine to an azide.

Table 2: Representative Synthesis of an Azidobenzoic Acid from an Aminobenzoic Acid

| Precursor | Reagents | Key Intermediate | Final Product | Reference |

|---|

Advanced Synthetic Approaches and Reaction Conditions

Beyond classical nucleophilic substitution, more advanced methods are being developed for the synthesis of organic azides, which could potentially be applied to the production of this compound and its analogues. These methods often offer milder reaction conditions, improved safety, or different selectivity. nih.gov

Metal-Catalyzed Azidation: Direct C-H bond azidation is a powerful strategy that avoids the need for pre-functionalized starting materials like halides or amines. nih.gov Copper-catalyzed reactions, for example, have been used for the azidation of aromatic C-H bonds. nih.gov This approach could theoretically be applied to a substrate like 4-ethylbenzoic acid to directly install the azide group, although chemo- and regioselectivity would be significant challenges.

Continuous Flow Reactions: The use of hydrazoic acid (HN₃) is often hazardous. Continuous flow systems offer a safer way to handle such reagents by generating them in situ and using them immediately, minimizing the amount present at any given time. researchgate.net Such a system could be adapted for the azidation of a suitable precursor to this compound. researchgate.net

Microwave-Promoted Synthesis: Microwave irradiation can significantly accelerate the rate of nucleophilic substitution reactions. organic-chemistry.org The synthesis of alkyl azides from alkyl halides or tosylates with sodium azide can be performed rapidly and efficiently in aqueous media under microwave promotion, offering a potentially faster and greener alternative to conventional heating. organic-chemistry.org

Azide Ionic Liquids: Ionic liquids with an azide anion, such as tetrabutylammonium (B224687) azide, have been shown to be highly effective azidation agents. researchgate.net They can exhibit higher reaction rates and functional group tolerance compared to traditional sodium azide, allowing for quantitative azidation under mild conditions. researchgate.net

Purification and Isolation Strategies

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The strategy employed typically depends on the physical properties of the product and the impurities present.

Extraction and Washing: Following the synthesis, a common workup procedure involves quenching the reaction mixture, often with water, and then performing a liquid-liquid extraction with an organic solvent like ethyl acetate. rsc.org The organic layer containing the product can be washed sequentially with aqueous solutions to remove unreacted reagents and byproducts. For instance, washing with a base like sodium hydroxide (B78521) (NaOH) can deprotonate the carboxylic acid, transferring the product into the aqueous phase as its carboxylate salt, leaving non-acidic impurities in the organic layer. rsc.org

Precipitation and Crystallization: Benzoic acid and its derivatives are often crystalline solids with solubility that is dependent on pH and temperature. vedantu.com After extraction and washing, the product can be isolated by precipitation. If the product was extracted into a basic aqueous solution, it can be precipitated by acidifying the solution with an acid like HCl. rsc.org The resulting solid can then be collected by filtration. rsc.orgvedantu.com

Further purification is typically achieved by recrystallization. Benzoic acid itself is sparingly soluble in cold water but much more soluble in hot water. vedantu.comgoogle.com This property is exploited in recrystallization, where the crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, or a solvent mixture like acetone-hexane) and then allowed to cool slowly. prepchem.comvedantu.comrsc.org As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration and dried. vedantu.com For related compounds, cooling crystallization from the reaction solvent after washing with aqueous acid has also been reported. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₉H₉N₃O₂ |

| 4-(2-Bromoethyl)benzoic acid | 4-(2-Bromoethyl)benzoic acid | C₉H₉BrO₂ |

| 4-Aminobenzoic acid | 4-Aminobenzoic acid | C₇H₇NO₂ |

| Sodium azide | Sodium azide | NaN₃ |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | C₂H₆OS |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |

| p-(2-Bromoethyl)-acetophenone | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | C₁₀H₁₁BrO |

| p-(2-Azidoethyl)acetophenone | 1-(4-(2-Azidoethyl)phenyl)ethan-1-one | C₁₀H₁₁N₃O |

| Sodium hypobromite | Sodium hypobromite | NaBrO |

| 4-Azidobenzoic acid | 4-Azidobenzoic acid | C₇H₅N₃O₂ |

| Hydrochloric acid | Hydrochloric acid | HCl |

| Sodium nitrite | Sodium nitrite | NaNO₂ |

| 4-Ethylbenzoic acid | 4-Ethylbenzoic acid | C₉H₁₀O₂ |

| Hydrazoic acid | Hydrazoic acid | HN₃ |

| Tetrabutylammonium azide | Tetrabutylammonium azide | C₁₆H₃₆N₄ |

| Ethyl acetate | Ethyl acetate | C₄H₈O₂ |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Acetone | Propan-2-one | C₃H₆O |

| Hexane | Hexane | C₆H₁₄ |

Reactivity and Functional Group Transformations

Azide (B81097) Reactivity in Bioorthogonal Ligation Chemistries

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov Its small size, stability, and lack of endogenous counterparts in most biological systems make it an ideal chemical handle for selectively labeling biomolecules. nih.govnih.gov 4-(2-Azidoethyl)benzoic acid leverages this reactivity for various ligation strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. sci-hub.senih.gov This reaction, often considered the premier example of "click chemistry," is characterized by its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including water. issuu.combiochempeg.com

The carboxylic acid moiety of this compound can play a beneficial role in this reaction. Research has shown that carboxylic acids, particularly benzoic acid, can promote the CuAAC catalytic cycle. organic-chemistry.orgnih.gov The acid can act as both a proton source and a bidentate ligand, accelerating key steps in the mechanism and leading to higher reaction efficiency. organic-chemistry.orgresearchgate.net This intrinsic promotional effect makes this compound a particularly interesting substrate for CuAAC reactions. The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govresearchgate.net

Table 1: Representative CuAAC Reaction Parameters

| Reactants | Copper Source | Ligand/Additive | Solvent | Outcome |

|---|---|---|---|---|

| Azide & Terminal Alkyne | CuSO₄/Sodium Ascorbate | None | THF/H₂O | High yield of 1,4-disubstituted triazole. researchgate.net |

| Azide & Terminal Alkyne | Cu₂O | Benzoic Acid | Water | Highly efficient and practical system for CuAAC. researchgate.net |

| Azide & Terminal Alkyne | CuI | DIPEA/AcOH | Various | Acid-base system promotes CuAAC, increasing yield. researchgate.net |

This table presents generalized findings on CuAAC reactions relevant to the functionalities of this compound.

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.comnih.gov This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.govmedchemexpress.comconfluore.com The driving force for this "copper-free" click reaction is the release of ring strain in the cycloalkyne, which significantly lowers the activation energy and allows the reaction to proceed under physiological conditions without a catalyst. nih.govnih.gov

The azide group of this compound can readily participate in SPAAC reactions. medchemexpress.com The choice of cyclooctyne derivative can influence the reaction kinetics, with different derivatives offering a trade-off between reactivity and stability. magtech.com.cn SPAAC is a powerful tool for in vivo cell labeling and the development of modular delivery platforms. nih.govnih.gov

Table 2: Common Cycloalkynes for SPAAC Reactions with Azides

| Cycloalkyne Reagent | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO / DIBAC | High reactivity and stability; widely used for SPAAC. confluore.comiris-biotech.de |

| Bicyclo[6.1.0]nonyne | BCN | Can form stable triazole linkages without a catalyst. confluore.com |

| Difluorinated Cyclooctyne | DIFO | Engineered for rapid reaction kinetics. nih.gov |

This table summarizes common strained alkynes that can react with the azide moiety of this compound.

Beyond cycloadditions, the azide group can undergo other transformations, most notably the Staudinger ligation. This reaction occurs between an azide and a phosphine (B1218219). nih.gov In its classic form, the reaction involves a phosphine attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate, which then eliminates N₂ to yield an aza-ylide. ysu.amwikipedia.org Hydrolysis of the aza-ylide produces a primary amine and a phosphine oxide byproduct, a process known as the Staudinger reduction. wikipedia.orgsdu.dk

For bioconjugation, a modified "traceless" Staudinger ligation was developed. It utilizes a specifically engineered phosphine (e.g., one with an ortho-ester group) that, after reacting with the azide, undergoes an intramolecular rearrangement and hydrolysis to form a stable amide bond, leaving no residual phosphine oxide on the final product. nih.govnih.gov This method provides a way to form amide linkages under mild, biological conditions, representing another bioorthogonal strategy available for the azide handle of this compound. nih.govsigmaaldrich.com

Carboxylic Acid Reactivity for Conjugation and Derivatization

The carboxylic acid group on the benzene (B151609) ring of this compound provides a second, orthogonal site for chemical modification. This functionality is a versatile handle for conjugation to amine- or alcohol-containing molecules through the formation of amide or ester bonds, respectively.

The direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester is generally inefficient and requires high temperatures. libretexts.orgfishersci.co.uk Therefore, the carboxylic acid must first be "activated." A common and highly effective method for forming amide bonds involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine to yield the desired amide. fishersci.co.uk The reaction is often performed in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to increase efficiency and suppress side reactions.

Similarly, esterification can be achieved through methods like the Steglich esterification, which also uses a carbodiimide activator (typically DCC) along with a catalyst like 4-(dimethylamino)pyridine (DMAP). biorxiv.org These coupling reactions allow the carboxylic acid end of this compound to be covalently linked to a wide array of molecules, such as proteins (via lysine (B10760008) residues), polymers, or other synthetic constructs, while preserving the azide group for subsequent bioorthogonal ligation. biorxiv.orgrsc.org

For applications requiring a stable but reactive intermediate for conjugation to primary amines, the carboxylic acid can be converted into an activated ester, most commonly an N-Hydroxysuccinimide (NHS) ester. nih.govbiorxiv.org This transformation is typically accomplished by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like EDC or EDAC. nih.gov

The resulting NHS ester is a stable, isolable solid that is much more reactive toward nucleophilic attack by primary amines than the parent carboxylic acid. These esters react efficiently with amines in aqueous or organic solvents under mild conditions to form stable amide bonds, releasing NHS as a byproduct. nih.gov This two-step approach is widely used in bioconjugation to label proteins and other biomolecules, providing a reliable method for tethering the azide functionality of this compound to a target of interest.

Applications in Chemical Biology and Biomedical Research Tool Development

Design and Synthesis of Bioconjugation Reagents.osti.govmedchemexpress.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. 4-(2-Azidoethyl)benzoic acid serves as a versatile scaffold for creating reagents that facilitate this process. osti.govmedchemexpress.com The carboxylic acid end of the molecule can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), while the azide (B81097) group is available for subsequent ligation to a molecule of interest containing a complementary reactive group, typically an alkyne, via click chemistry. medchemexpress.comtcichemicals.com

A major challenge in bioconjugation is achieving site-selectivity, which is the ability to attach a molecule to a specific location within a larger biomolecule. rsc.org This is crucial for creating homogeneous products with well-defined properties. rsc.org The use of this compound can be integrated into strategies that employ unnatural amino acids. ox.ac.ukdtu.dk For instance, an unnatural amino acid containing an alkyne group can be incorporated into a protein at a specific site using genetic engineering. Subsequently, this compound can be coupled to a molecule of interest (e.g., a drug or a fluorescent dye), and the resulting azide-functionalized molecule can then be "clicked" onto the alkyne-tagged protein, achieving a highly specific conjugation. ox.ac.uk

| Strategy | Description | Key Feature of this compound |

| Unnatural Amino Acid Incorporation | Genetic incorporation of an alkyne-containing amino acid into a protein. | The azide group allows for a highly specific "click" reaction with the engineered alkyne site. |

| Enzyme-Mediated Ligation | Use of enzymes to install a reactive handle (e.g., an azide) onto a biomolecule. | The carboxylic acid can be used to attach the compound to a substrate for the enzyme. |

Non-Cleavable Linkers: These linkers are designed to be stable and only release the payload (e.g., a drug) upon the complete degradation of the antibody within the target cell. broadpharm.combiochempeg.com This can enhance the stability of the ADC in circulation and potentially reduce off-target toxicity. proteogenix.science The robust triazole ring formed from the azide group of this compound contributes to the stability of such linkers.

Cleavable Linkers: These linkers are designed to release the payload under specific conditions found within the target cell, such as a lower pH or the presence of certain enzymes. medchemexpress.combroadpharm.com This can lead to a more controlled and efficient release of the active molecule. While the core structure of this compound itself is not inherently cleavable, it can be incorporated into larger linker designs that include cleavable moieties.

| Linker Type | Release Mechanism | Role of this compound |

| Non-Cleavable | Proteolytic degradation of the antibody. biochempeg.comproteogenix.science | Provides a stable connection point via its azide group. |

| Cleavable | pH sensitivity, enzyme action, or reducing environment. broadpharm.com | Can be a component of a larger linker structure that includes a cleavable unit. |

Development of Molecular Probes for Biological Systems.jci.org

Molecular probes are essential tools for visualizing and studying biological processes in real-time. This compound serves as a precursor for the synthesis of various types of molecular probes.

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization of labeled structures. This compound can be used to synthesize fluorescent probes by coupling its carboxylic acid group to a fluorophore. The resulting azide-functionalized fluorophore can then be attached to a target biomolecule via click chemistry. nih.gov This approach has been used to create probes for imaging various cellular components and processes.

Furthermore, this compound can be a precursor for positron emission tomography (PET) imaging agents. iaea.orgnih.gov By incorporating a positron-emitting radionuclide, PET tracers can be developed to visualize and quantify biological processes in vivo. The azide group allows for the efficient assembly of these complex imaging agents. nih.gov

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule or ligand. plos.org A photoaffinity reagent typically contains a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. nih.govplos.org this compound can be incorporated into the design of such reagents. The carboxylic acid can be attached to a molecule of interest, and the azide group can be used as a handle for further modification or for direct photochemistry in some cases, although more specialized photoreactive groups are often preferred. nih.gov

Proteomics and metabolomics are the large-scale studies of proteins and metabolites, respectively. mdpi.comnih.gov These fields rely on tools that can enrich and identify specific classes of proteins or metabolites from complex biological samples. ukbiobank.ac.uknih.gov this compound can be used to create chemical probes for these applications. For example, a probe can be designed with a reactive group that targets a specific protein modification or metabolite class. The azide group then allows for the "clicked" attachment of a reporter tag, such as biotin, which can be used for affinity purification and subsequent identification by mass spectrometry. mdpi.com This strategy enables the enrichment and identification of low-abundance biomolecules that might otherwise be undetectable. jci.org

Functionalization of Biomolecules for Research Applications

This compound serves as a versatile bifunctional linker in chemical biology, enabling the covalent attachment of an azide moiety to various biomolecules. The compound features a carboxylic acid group, which can readily react with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond, and a terminal azide group, which is a key functional group for bioorthogonal "click chemistry" reactions. This dual functionality allows for the strategic modification of biomolecules, preparing them for subsequent conjugation with reporter molecules, other biomolecules, or surfaces.

The conjugation of this compound to peptides and proteins is a foundational technique for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the synthesis of peptidomimetics, and the creation of probes for studying protein interactions. bachem.com The primary method for attachment involves the formation of an amide bond between the carboxylic acid of this compound and a free amine group on the peptide or protein.

Amide Bond Formation: The most common target for this conjugation is the ε-amine group of lysine residues or the N-terminal α-amine group of the polypeptide chain. This reaction is typically facilitated by standard peptide coupling reagents. mdpi.com

Key Coupling Reagents for Conjugation:

| Coupling Agent | Description |

|---|---|

| EDC (or EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a zero-length crosslinker that activates the carboxylic acid to form an amine-reactive intermediate. mdpi.comresearchgate.net |

| DCC | N,N'-Dicyclohexylcarbodiimide functions similarly to EDC by activating carboxyl groups for reaction with primary amines. mdpi.com |

| NHS/Sulfo-NHS | N-hydroxysuccinimide or its water-soluble analog is often used with EDC to create a more stable amine-reactive NHS-ester intermediate, improving reaction efficiency. mdpi.com |

Once the protein is functionalized with the azide group from this compound, the azide is available for highly specific ligation reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-modified molecule. bachem.com This two-step process allows for the precise labeling of proteins with a wide array of functionalities, such as fluorescent dyes, radiolabels for imaging, or therapeutic payloads. bachem.comnih.gov For instance, specific peptide conjugation to the Fc region of a therapeutic antibody like trastuzumab has been shown to enhance its therapeutic potency and thermal stability. nih.gov

The principles of bioorthogonal chemistry, enabled by molecules like this compound, extend to the labeling of other critical biomolecules such as nucleic acids and lipids.

Nucleic Acid Labeling: The introduction of azide groups into DNA or RNA allows for their detection, imaging, and purification. While direct conjugation of this compound to native nucleic acids is not standard, the azide functionality is central to many labeling strategies. ontosight.ai Methods often involve the enzymatic or chemical incorporation of azide-modified nucleotides or the chemical modification of specific bases. nih.gov For example, a strategy has been developed for the specific chemical labeling of 5-formylcytosine (B1664653) (5fC), an important epigenetic mark, where a reagent containing an azide group reacts with the 5fC base. google.com This labels the nucleic acid with an azide, which can then be "clicked" to a reporter molecule for detection and analysis. google.com

Lipid Labeling: Lipid metabolism and localization can be studied by metabolically incorporating lipid analogs containing bioorthogonal handles. researchgate.net Azide-containing precursors, structurally similar to natural lipids or their building blocks, can be fed to cells and integrated into lipid structures through the cell's own metabolic pathways. For example, azidoethyl choline (B1196258) has been used to image the biosynthesis of choline-containing lipids. researchgate.net Similarly, compounds like 1-[2-(azido)ethyl]cyclopentane carboxylic acid have been synthesized for incorporation into lipid nanoparticles, which can be used to deliver therapeutic compounds like nucleic acids to specific cells. google.com The azide group on the surface of these lipid structures provides a handle for further functionalization or for tracking the lipid's fate within a biological system. researchgate.netgoogle.com

Integration into Bioorthogonal Reporting and Sensing Platforms

The azide group provided by this compound is a cornerstone of many bioorthogonal reporting and sensing systems. These platforms are designed to detect and signal the presence of specific biological molecules or events in real-time within complex biological environments. nih.gov

Bioorthogonal reactions are exceptionally well-suited for these applications because they occur rapidly and with high specificity under physiological conditions, without interfering with native biochemical processes. nih.gov The azide group can participate in several such reactions, most notably the Staudinger ligation with phosphine-based reagents and cycloaddition reactions with strained alkynes (SPAAC) or terminal alkynes (CuAAC). nih.govnih.gov

Applications in Sensing and Reporting:

| Platform Type | Mechanism | Example Application |

|---|---|---|

| Fluorescent Probes | An azide-functionalized probe is designed to be non-fluorescent or to fluoresce at a specific wavelength. Upon a click reaction with a target molecule containing an alkyne, a conformational change or the formation of the triazole ring leads to a detectable change in fluorescence. | Detection of specific enzyme activities or post-translational modifications. |

| Biosensors | A biosensor can be constructed where a recognition element (e.g., an antibody or nucleic acid aptamer) is functionalized with an azide. Binding to its target can trigger a proximity-induced click reaction with a separate alkyne-labeled signaling molecule, generating a measurable signal. | A biosensor for benzoic acid derivatives has been developed in Saccharomyces cerevisiae to detect the presence of these compounds. nih.gov |

| In Vivo Imaging | The "Click-to-Clear" strategy utilizes bioorthogonal chemistry to improve the quality of medical imaging. nih.gov An azide-containing clearing agent is administered after a radiolabeled, phosphine-modified antibody has bound to its target (e.g., a tumor). The Staudinger ligation between the clearing agent and the unbound antibody in the bloodstream allows for the rapid elimination of background radioactivity, enhancing the tumor-to-blood signal ratio. nih.gov |

These platforms leverage the precise reactivity of the azide group to convert a biological recognition event into a quantifiable output, making this compound a valuable tool for developing sophisticated diagnostics and research probes.

Role in Materials Science and Polymer Chemistry

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

The unique structure of 4-(2-azidoethyl)benzoic acid allows it to be incorporated into polymer chains, effectively acting as a functional monomer. sigmaaldrich.com Polymerization can proceed through the carboxylic acid group, leaving the azide (B81097) group pendant to the polymer backbone. These pendant azide groups serve as reactive sites for post-polymerization modification, enabling the attachment of various molecules through click chemistry. benicewiczgroup.com This approach is highly efficient for creating graft copolymers and functionalized polymers with tailored properties. acs.org

For instance, polyesters and polyamides can be synthesized using this compound, where the benzoic acid moiety is integrated into the polymer backbone. researchgate.net The resulting polymers possess azide functionalities that can be used for subsequent cross-linking or functionalization.

Furthermore, this compound and its derivatives can act as cross-linking agents. mdpi.com Upon thermal or photochemical activation, the azide group can decompose to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H bonds or react with other functional groups on adjacent polymer chains, forming a stable, cross-linked network. mdpi.com This cross-linking enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. specialchem.com Photo-cross-linking using azido-functionalized polymers, such as those derived from 4-azidobenzoic acid, has been demonstrated in materials like chitosan, creating hydrogels with potential biomedical applications. researchgate.net

Below is a table summarizing polymerization reactions involving benzoic acid derivatives to create functional polymers.

| Polymer Type | Monomers/Reactants | Catalyst/Conditions | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|

| Polynaphthalenes | Benzoic acid derivatives, Internal diynes | [Cp*IrCl2]2, Ag2CO3, 140 °C | High molecular weight, good thermal stability, high refractive indices | rsc.org |

| Polyesters | Divalent acyl-1,2,4-triazoles, Aromatic diols | 4-(dimethylamino)pyridine | Thermally stable, improved solubility | researchgate.netresearchgate.net |

| Poly(azidoethyl methacrylate) | 2-azidoethyl methacrylate (B99206) (AzMA) | RAFT polymerization, room temp. | Well-controlled molecular weight, pendant azide groups for click chemistry | benicewiczgroup.com |

Fabrication of Functionalized Materials via Surface Modification

The azide and carboxylic acid groups of this compound make it an excellent candidate for surface modification, enabling the fabrication of functionalized materials. Surfaces can be modified to introduce either of these functional groups, which can then be used for subsequent reactions to attach biomolecules, polymers, or other desired ligands.

One common strategy involves immobilizing this compound onto a surface that has complementary reactive groups, such as amines or hydroxyls. The carboxylic acid group of the molecule can form stable amide or ester linkages with the surface, respectively, presenting a surface covered with azide groups. These azide-functionalized surfaces are then ready for modification via click chemistry. d-nb.info For example, alkyne-containing molecules, such as proteins, carbohydrates, or synthetic polymers, can be covalently attached to the surface with high efficiency and specificity using CuAAC. acs.orgnih.gov This method has been used to functionalize polymeric surfaces for biomolecular recognition studies. nih.gov

Conversely, a surface can be functionalized with alkyne groups, and this compound can be attached via its azide group. This leaves a surface with carboxylic acid functionalities, which can alter surface properties like wettability or provide sites for further chemical transformations.

The ability to spatially control these surface modifications is crucial for creating patterned surfaces and microarrays. csic.es For example, photolithographic techniques can be used to selectively activate certain areas of a surface for the attachment of this compound or a complementary reactant. This allows for the creation of surfaces with well-defined regions of different functionalities, which is important for applications in biosensors, microfluidics, and cell patterning.

The table below details methods for surface functionalization using azide-containing compounds.

| Surface/Material | Functionalization Method | Attached Molecule/Functionality | Application | Reference(s) |

|---|---|---|---|---|

| Polymeric Surfaces | Photo-Click Immobilization (Azide-Alkyne Cycloaddition) | Carbohydrates (α-d-mannopyranoside) | Biomolecular Recognition Studies | nih.gov |

| Polyethylene Film | Grafting of Benzoic Acid | Aluminum benzoate (B1203000) complexes | Improved printability and adhesion | mdpi.com |

| Liposomes | Staudinger Ligation | Biotin, Glycans | Liposomal Microarray Fabrication | nih.gov |

| Nanoparticles | Copper-Free Click Chemistry | Folic Acid-PEG | Cancer Cell Imaging and Drug Delivery | d-nb.info |

Design of Responsive Materials Systems

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as light, temperature, or pH. magtech.com.cnrsc.org this compound can be incorporated into such systems, where its functional groups contribute to the responsive behavior.

The azide group itself is not typically the primary responsive element, but it serves as a crucial linker to attach photoresponsive or other stimuli-responsive units to a material. specificpolymers.com For example, photoresponsive molecules like azobenzenes can be synthesized with an alkyne group. csic.esscirp.org These can then be "clicked" onto a polymer or surface functionalized with this compound. rsc.org The azobenzene (B91143) moiety undergoes a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. specificpolymers.com This change in molecular geometry at the nanoscale can lead to macroscopic changes in the material, such as changes in shape, wettability, or the release of an encapsulated cargo. csic.esspecificpolymers.com

The carboxylic acid group can impart pH-responsiveness to a material. nih.gov In a polymer network like a hydrogel, the carboxylic acid groups will be deprotonated at high pH, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. At low pH, the groups become protonated and neutral, reducing the repulsion and causing the hydrogel to shrink. This pH-dependent swelling and deswelling can be used for controlled drug delivery, where a therapeutic agent is released as the hydrogel changes its volume. jku.atnih.gov

By combining these functionalities, multi-responsive materials can be designed. For instance, a hydrogel could be created containing both this compound (for pH-responsiveness) and an azobenzene unit attached via the azide group (for photo-responsiveness). Such a material could exhibit complex behavior, with its properties being tunable by both pH and light, opening up possibilities for sophisticated actuators, sensors, and delivery systems. jku.at

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(2-Azidoethyl)benzoic acid. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped out.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Techniques

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional techniques that provide crucial information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, characteristic of their chemical environment. The ethyl chain protons adjacent to the azide (B81097) and the benzene ring also show specific chemical shifts and coupling patterns that confirm their connectivity. unimi.itdocbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. Key signals include those for the carboxylic acid carbon, the aromatic carbons, and the two carbons of the ethyl chain. unimi.itresearchgate.net The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms. unimi.itresearchgate.net For instance, the carbonyl carbon of the carboxylic acid group resonates at a significantly downfield position. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 (broad singlet) | ~167 |

| Aromatic CH | ~7.3-8.1 (multiplets) | ~128-145 |

| Methylene (-CH₂-N₃) | ~3.6 (triplet) | ~51 |

| Methylene (-Ar-CH₂-) | ~3.1 (triplet) | ~35 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Heteronuclear NMR (e.g., ¹⁹F NMR for derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques like ¹⁹F NMR are invaluable for characterizing its derivatives. nih.gov Fluorine-19 (¹⁹F) NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which allows for the clear distinction of different fluorine environments within a molecule. alfa-chemistry.comnih.gov

If this compound were to be derivatized with a fluorine-containing moiety, ¹⁹F NMR would provide unambiguous signals for these fluorine atoms. The chemical shifts would be highly sensitive to the electronic environment, offering insights into the success of the derivatization and the structure of the resulting product. alfa-chemistry.comnih.gov The coupling between ¹⁹F and other nuclei, such as ¹H or ¹³C, can further aid in structural assignment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. unimi.it This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₉N₃O₂. Techniques like electrospray ionization (ESI) are often employed to generate the ions for analysis. acs.org The fragmentation pattern observed in the mass spectrum can reveal the loss of specific functional groups, such as the azide or carboxyl group, further corroborating the structure of the molecule. docbrown.info

MALDI-TOF Applications in Conjugate Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules and their conjugates. nih.govmdpi.com In the context of this compound, which is often used as a crosslinker, MALDI-TOF is instrumental in characterizing the products of its conjugation to peptides, proteins, or other macromolecules. shimadzu.comresearchgate.net

By analyzing the mass of the resulting conjugate, the number of this compound molecules attached to the biomolecule can be determined. shimadzu.com The choice of matrix is crucial for successful MALDI-TOF analysis of such conjugates. nih.gov This technique is particularly useful in applications where the modification of biomolecules needs to be precisely controlled and verified.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound and to study its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its principal functional groups. A strong, sharp absorption peak is observed in the region of 2100-2150 cm⁻¹, which is a distinctive feature of the azide (N₃) stretching vibration. researchgate.net The carboxylic acid group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band at approximately 1700 cm⁻¹. docbrown.infocore.ac.uk The aromatic ring is identified by C-H and C=C stretching vibrations in their respective characteristic regions. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Azide | N≡N stretch | 2100-2150 (sharp, strong) |

| Carbonyl | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | ~1600, ~1450-1500 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the benzoic acid chromophore. Benzoic acid and its derivatives typically show absorption maxima in the UV region. researchgate.netdergipark.org.trlibretexts.org For instance, benzoic acid itself has an absorption maximum around 230 nm. libretexts.org The presence of the azidoethyl substituent can cause a slight shift in the absorption wavelength (λmax) compared to unsubstituted benzoic acid. researchgate.net The spectrum can be influenced by the pH of the solution, as the protonation state of the carboxylic acid group affects the electronic structure of the molecule. rsc.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful experimental science for determining the precise atomic and molecular structure of a crystal. wikipedia.org The technique involves irradiating a crystalline sample with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of atoms, their chemical bonds, and their spatial arrangement. wikipedia.org

For derivatives of this compound, particularly those formed via "click" chemistry or other reactions, single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation. This analysis provides invaluable data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the derivative molecule.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds (e.g., between carboxylic acid groups), van der Waals forces, and π-π stacking interactions, which dictate the crystal packing. niscpr.res.inresearchgate.net

Stereochemistry: The absolute configuration of chiral centers, if any are present in the derivative.

Polymorphism: Identification of different crystalline forms of the same compound, which can have distinct physical properties.

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on a representative benzoic acid derivative.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements present within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal lattice. researchgate.net |

| Volume (V) | ų | The volume of the unit cell. |

| Z | Integer (e.g., 4) | The number of molecules per unit cell. researchgate.net |

| Key Bond Lengths | C=O, C-O, N≡N (Å) | Provides direct evidence of bond order and strength. wikipedia.org |

| Key Bond Angles | O-C-O, C-N-N (°) | Defines the geometry around specific atoms. |

| Hydrogen Bonds | O-H···O (Å, °) | Characterizes the strong intermolecular interactions that often form centrosymmetric dimers in benzoic acids. researchgate.net |

Advanced Microscopic and Spectroscopic Imaging Techniques (e.g., AFM-IR, XPS)

For applications involving thin films, self-assembled monolayers (SAMs), and surface functionalization, techniques that combine microscopic imaging with spectroscopic analysis are indispensable.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of atoms within the top 1-10 nanometers of a material. rockymountainlabs.com The method works by irradiating a surface with X-rays, causing the emission of core-level electrons. eag.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. rockymountainlabs.com

In the context of this compound, XPS is crucial for verifying its successful immobilization onto a substrate. Key applications include:

Confirmation of Surface Attachment: The appearance of a distinct nitrogen (N1s) signal after surface treatment is primary evidence of successful functionalization. azom.comfudan.edu.cn

Chemical State Analysis of the Azide Group: High-resolution N1s spectra can resolve the two distinct nitrogen environments within the azide moiety (-N=N⁺=N⁻), typically appearing in a 2:1 ratio, confirming the integrity of the functional group. azom.com

Analysis of Interfacial Bonding: Changes in the Carbon (C1s) and Oxygen (O1s) spectra of the substrate can provide information about the formation of covalent or coordinate bonds between the carboxylic acid group and the surface. researchgate.net

Table 2: Typical XPS Binding Energies for this compound Moieties This table shows the expected binding energy regions for the core elements of this compound when immobilized on a surface.

| Core Level | Functional Group Moiety | Approximate Binding Energy (eV) | Significance |

| N1s | Azide group (-N₃) | ~404 eV (N⁻) and ~400 eV (N⁺) | Definitive signature of the azide group, confirming its presence and integrity on the surface. azom.comfudan.edu.cn |

| O1s | Carboxylic Acid (-COOH or -COO⁻) | ~532-534 eV | Indicates the presence of oxygen; shifts can reveal deprotonation or bonding to the surface. |

| C1s | Carboxylic Carbon (-C OOH) | ~288-289 eV | Identifies the oxidized carbon of the carboxyl group. researchgate.net |

| C1s | Aromatic Carbons (C-C, C-H) | ~284.5-285 eV | Represents the main hydrocarbon backbone of the benzene ring. researchgate.net |

| C1s | Aliphatic/Aromatic Carbons (C-N, C-O) | ~286-287 eV | Corresponds to carbons single-bonded to heteroatoms like nitrogen or oxygen. researchgate.net |

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) is a cutting-edge technique that merges the nanoscale spatial resolution of AFM with the chemical identification capabilities of IR spectroscopy. elettra.eursc.org The technique uses a sharp AFM tip to detect the minute, localized thermal expansion of a sample as it absorbs light from a tunable pulsed IR laser. researchgate.net This allows for the acquisition of IR spectra and chemical images at a resolution of 10-100 nm, far surpassing the diffraction limit of conventional IR spectroscopy. elettra.eunih.gov

For materials functionalized with this compound, AFM-IR can:

Provide Nanoscale Chemical Maps: By setting the laser to a specific frequency corresponding to a vibrational mode of the molecule (e.g., the azide stretch), the AFM tip can map the spatial distribution of the compound across a surface, which is ideal for analyzing patterned SAMs or identifying domains in a mixed monolayer. mdpi.com

Characterize Individual Features: It can acquire a full IR spectrum from a single nanoscale feature, confirming its chemical identity. nih.gov This is useful for studying the composition of individual nanoparticles or fibers functionalized with the molecule.

Probe Buried Interfaces: The technique can provide chemical information about the interface between a film and the substrate, helping to understand the nature of the surface attachment. mdpi.com

Table 3: Key Infrared Absorption Frequencies for AFM-IR Analysis This table lists the characteristic vibrational frequencies for the functional groups of this compound that can be targeted for AFM-IR chemical imaging and spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Azide (-N₃) | Asymmetric Stretch | ~2100 cm⁻¹ | A strong, sharp, and highly characteristic peak, ideal for chemical mapping. |

| Carboxylic Acid (-COOH) | C=O Stretch (Dimer) | ~1680-1710 cm⁻¹ | Indicates the presence of hydrogen-bonded carboxylic acid groups. mdpi.com |

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1550-1610 cm⁻¹ | Indicates a deprotonated state, often when bonded to a metal oxide surface. mdpi.com |

| Aromatic Ring (C=C) | C=C Stretch | ~1600 cm⁻¹ and ~1450 cm⁻¹ | Confirms the presence of the benzene ring. |

| Alkyl C-H | C-H Stretch | ~2850-2960 cm⁻¹ | Corresponds to the ethyl linker. |

Computational and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to analyze the electronic structure of benzoic acid derivatives. niscpr.res.in These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Another important calculated property is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents or biological targets. For 4-(2-Azidoethyl)benzoic acid, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the azide (B81097) group's terminal nitrogen atoms, indicating sites prone to electrophilic attack.

Table 1: Representative Data from Quantum Chemical Calculations on a Benzoic Acid Derivative Note: This table is illustrative of typical data obtained from DFT calculations for benzoic acid derivatives; specific values for this compound require dedicated computational studies.

| Parameter | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

Molecular Docking and Dynamics Simulations of Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. niscpr.res.innih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netcasjournal.org This method evaluates various binding poses and scores them based on factors like electrostatic and hydrophobic interactions. For instance, studies on other benzoic acid derivatives have successfully used docking to identify potential inhibitors of enzymes like carbonic anhydrase. niscpr.res.in Such studies for this compound could reveal its potential to bind to specific biological targets, guided by the interactions of its carboxylate, ethyl azide, and phenyl groups.

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-target complex over time. semanticscholar.orgrsc.orgresearchgate.net Starting from a docked pose, MD simulations model the movements of atoms and molecules, offering insights into the stability of the binding, conformational changes, and the role of solvent molecules. nih.gov These simulations can confirm if key interactions, like hydrogen bonds, are maintained throughout the simulation, thereby validating the docking results. unimi.it

Table 2: Typical Parameters Analyzed in Molecular Docking and Dynamics Simulations

| Simulation Type | Key Parameter | Description |

| Molecular Docking | Binding Affinity / Docking Score (kcal/mol) | Estimates the strength of the ligand-receptor interaction. |

| Root Mean Square Deviation (RMSD) | Measures the similarity between the predicted pose and a reference (e.g., crystallographic) pose. nih.gov | |

| Key Interactions | Identifies specific hydrogen bonds, hydrophobic contacts, or electrostatic interactions. | |

| Molecular Dynamics | RMSD Trajectory | Tracks the stability of the ligand's position in the binding site over time. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex during the simulation. | |

| Interaction Energy | Calculates the energy contributions of different residues to the overall binding. |

Reaction Mechanism Elucidation for Azidation and Cycloaddition Processes

The synthesis and reactivity of this compound involve two key processes: the introduction of the azide group (azidation) and its subsequent reaction via cycloaddition.

Azidation: The azide moiety is typically introduced via a nucleophilic substitution reaction where an azide salt (e.g., sodium azide) displaces a leaving group (such as a halide or tosylate) from the ethyl side chain of a suitable precursor.

Cycloaddition: The azide group is a 1,3-dipole, making it highly suitable for 1,3-dipolar cycloaddition reactions, particularly with alkynes. nih.gov This reaction, known as the Huisgen azide-alkyne cycloaddition, is a cornerstone of "click chemistry." organic-chemistry.org

Thermal Huisgen Cycloaddition: The uncatalyzed reaction between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org The high activation energy for this reaction limits its application. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This variant is significantly more efficient, proceeding at room temperature and exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The mechanism, supported by DFT calculations, involves the formation of a copper acetylide intermediate. organic-chemistry.orgwikipedia.org This intermediate then reacts with the azide, passing through a six-membered copper metallacycle before yielding the triazole product and regenerating the catalyst. organic-chemistry.org The copper catalyst can accelerate the reaction rate by a factor of up to 10⁸ compared to the thermal process. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts typically yield the 1,5-disubstituted triazole. organic-chemistry.orgwikipedia.org The proposed mechanism involves an oxidative coupling step to form a ruthenacycle intermediate, followed by reductive elimination to release the product. organic-chemistry.orgwikipedia.org This method is also notable for its ability to work with internal alkynes, not just terminal ones. organic-chemistry.org

Computational studies help to elucidate the transition states and energy barriers of these cycloaddition pathways, confirming the role of the metal catalyst in lowering the activation energy and controlling regioselectivity. wikipedia.org

Structure-Property Relationship Studies through Theoretical Modeling

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its physical, chemical, or biological properties. icm.edu.pl Theoretical modeling is a powerful tool for establishing these relationships for compounds like this compound and its derivatives. nih.govnih.gov

By systematically modifying the structure of the parent molecule in silico (e.g., by adding different substituents to the phenyl ring or altering the linker) and then recalculating key properties using quantum chemical methods, researchers can build predictive models. researchgate.net

For example, theoretical modeling can predict how substitutions on the benzoic acid ring affect:

Electronic Properties: Changes in HOMO-LUMO gap, charge distribution (MEP), and dipole moment, which influence reactivity and intermolecular interactions.

Binding Affinity: By performing molecular docking on a series of related compounds, one can correlate specific structural features with improved binding to a biological target.

Physicochemical Properties: Parameters like solubility, lipophilicity (logP), and stability can be estimated using computational models.

These theoretical SPR studies provide a rational basis for designing new molecules with enhanced or specific properties, reducing the need for extensive trial-and-error synthesis and experimentation. icm.edu.pl

Future Perspectives and Emerging Research Avenues

Integration with Advanced Bioorthogonal Chemistries

The azide (B81097) moiety of 4-(2-Azidoethyl)benzoic acid is a key functional group in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While its role in the well-established Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is significant, future applications will increasingly focus on its integration with more advanced bioorthogonal chemistries that offer faster kinetics and improved biocompatibility.

One major area of development is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction eliminates the need for cytotoxic copper catalysts by using strained cyclooctynes. escholarship.orgresearchgate.net The small size of the azide group on this compound makes it an ideal reaction partner for sterically demanding cyclooctyne (B158145) reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.govmedchemexpress.com This integration enables the development of advanced probes and therapeutics for in vivo applications where copper toxicity is a concern. researchgate.net

Another promising frontier is the inverse-electron-demand Diels-Alder (iEDDA) reaction , often referred to as the tetrazine ligation. escholarship.org This reaction between an electron-poor tetrazine and a strained alkene or alkyne is one of the fastest known bioorthogonal reactions. escholarship.orgru.nl While this compound does not directly participate as the azide, it can be used to modify molecules that contain the necessary dienophile, thereby incorporating the entire construct into a larger system that can be targeted using tetrazine-based probes. The versatility of the benzoic acid group allows for its attachment to various dienophile-containing molecules, expanding the scope of the tetrazine ligation.

| Reaction | Key Feature | Typical Reactant Partner | Advantage for Future Applications |

|---|---|---|---|

| Staudinger Ligation | First widely used bioorthogonal reaction | Phosphines | Well-established, reliable for in vitro systems |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity | Terminal Alkynes | Ideal for creating stable triazole linkages in material synthesis |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click chemistry" | Strained Cyclooctynes (e.g., DBCO, BCN) | Enables live-cell and in vivo labeling without copper toxicity. escholarship.orgresearchgate.net |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Extremely fast reaction kinetics | Tetrazines (with a dienophile partner) | Suitable for tracking fast biological processes and low-abundance targets |

Development of Next-Generation Molecular Tools

The bifunctional nature of this compound makes it an excellent scaffold for constructing sophisticated molecular tools for research and therapeutic purposes. The carboxylic acid can be readily converted into an active ester (like an N-hydroxysuccinimide ester) for stable amide bond formation with primary amines on biomolecules, while the azide remains available for subsequent bioorthogonal modification.

This dual functionality is being exploited in the development of advanced imaging probes . For instance, the benzoic acid can be used to attach the molecule to a protein of interest. The azide then serves as a chemical handle to click on a fluorescent dye, a positron-emitting radionuclide for PET imaging, or a contrast agent for MRI. This modular approach allows for the creation of a wide array of imaging agents from a single azide-modified biomolecule.

In the realm of drug delivery , this compound can act as a versatile linker in antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems. nih.govgoogle.com The carboxylic acid can be conjugated to an antibody or a nanoparticle surface, while the azide can be used to attach a potent cytotoxic drug via a click-chemistry-compatible linker. This strategy is central to creating stimuli-responsive drug delivery systems, where the drug is released only upon reaching a specific biological environment, such as a hypoxic tumor. nih.gov

| Application Area | Role of this compound | Example of Development | Potential Impact |

|---|---|---|---|

| Cellular Imaging | Bifunctional linker | Conjugating to a targeting ligand and then "clicking" a fluorescent reporter dye. nih.gov | Modular and efficient synthesis of highly specific imaging probes. |

| Targeted Drug Delivery | Linker in complex conjugates | Connecting a targeting moiety (e.g., antibody) to a therapeutic payload via bioorthogonal ligation. | Creation of next-generation antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios. |

| Proteomics | Chemical reporter | Incorporation into proteins to tag and identify specific protein populations in complex mixtures. | Facilitating the identification and quantification of newly synthesized or post-translationally modified proteins. |

Expansion into Novel Material and Nanoscience Applications

The reactivity of both the azide and carboxylic acid groups makes this compound a powerful tool for the synthesis and functionalization of advanced materials and nanomaterials. mdpi.com

A significant area of research is in surface functionalization . The compound can be used to modify the surfaces of various materials to impart new chemical properties. For example, the carboxylic acid can anchor the molecule to metal oxide surfaces or be incorporated into self-assembled monolayers. The exposed azide groups then create a "clickable" surface, ready for the attachment of polymers, biomolecules, or other functional moieties. rsc.org This technique is being explored for creating biocompatible coatings on medical implants, developing new sensors, and functionalizing carbon nanotubes and graphene. rsc.orgzju.edu.cn

Furthermore, this compound can serve as a key monomer or cross-linking agent in polymer synthesis . benicewiczgroup.com Its incorporation into polymer chains introduces azide functionalities that can be used for post-polymerization modification via click chemistry. This allows for the synthesis of well-defined block copolymers, graft polymers, and functional polymer networks like hydrogels. researchgate.net These materials have potential applications in tissue engineering, controlled-release drug delivery systems, and as advanced coatings. mdpi.comresearchgate.net The ability to precisely control the placement of functional groups via click chemistry enables the creation of materials with highly tailored properties. zju.edu.cn

| Application Area | Function of Compound | Specific Example | Emerging Trend |

|---|---|---|---|

| Surface Modification | Surface-active linker | Functionalizing graphene nanosheets or colloidal nanocrystals to create "clickable" surfaces. rsc.orgnih.gov | Development of advanced biosensors and biocompatible coatings. |

| Polymer Synthesis | Functional monomer/cross-linker | Incorporation into polymer backbones to create materials that can be modified via click chemistry. benicewiczgroup.com | Synthesis of smart polymers and hydrogels for drug delivery and tissue engineering. researchgate.net |

| Nanoparticle Functionalization | Bifunctional coating agent | Stabilizing and functionalizing inorganic nanoparticles for biomedical applications. researchgate.net | Creating targeted nanoparticle-based imaging and therapeutic agents. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-Azidoethyl)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves coupling reactions between benzoic acid derivatives and azide-containing precursors. For example, the azide group can be introduced via nucleophilic substitution or click chemistry. Optimize reaction efficiency by controlling stoichiometry (e.g., NaN₃:alkyl halide ratio) and using catalysts like Cu(I) for azide-alkyne cycloadditions. Monitor intermediates via TLC or HPLC .

- Key Parameters : Reaction temperature (50–80°C), solvent polarity (DMF or DMSO), and inert atmosphere (N₂/Ar) to prevent azide decomposition .

Q. How can structural purity and functional group integrity be validated after synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of the azide (-N₃) stretch (~2100 cm⁻¹) and carboxylic acid (-COOH) at ~2500–3300 cm⁻¹ .

- ¹H/¹³C NMR : Verify ethylazide proton signals (δ 3.5–4.0 ppm for -CH₂-N₃) and aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile azides .

- Waste Disposal : Neutralize residual azides with NaNO₂/HCl before disposal to prevent explosive hazards .

- Storage : Store in airtight containers at 2–8°C to minimize photolytic/thermal degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using functionals like B3LYP/6-311+G(d,p). Compare with experimental UV-Vis spectra to validate electronic transitions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to study aggregation behavior .

Q. What strategies resolve contradictions between crystallographic data and computational bond-length predictions?

- Methodology :

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL or WinGX to obtain precise bond lengths and angles. Compare with DFT-optimized geometries .

- Error Analysis : Evaluate residual density maps and R-factors to identify systematic errors (e.g., thermal motion artifacts) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., carbonic anhydrase or tyrosine kinases). Validate via IC₅₀ assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What advanced techniques characterize photostability and azide decomposition pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.